molecular formula C10H11ClN2O2 B1403818 Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride CAS No. 1187929-10-7

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride

Cat. No.: B1403818
CAS No.: 1187929-10-7
M. Wt: 226.66 g/mol
InChI Key: MCXMYSFSTRVCDM-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of pyrrolopyridine, a class of compounds that have been studied for their potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate consists of a pyrrolopyridine core with an ethyl ester functional group . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9/h3-6,12H,2H2,1H3 .


Physical and Chemical Properties Analysis

Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate has a molecular weight of 190.20 g/mol. It has one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds. Its exact mass and monoisotopic mass are both 190.074227566 g/mol. The topological polar surface area is 55 Ų .

Scientific Research Applications

Antibacterial Activity

A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate. One compound in the series exhibited antibacterial activity in vitro, suggesting potential applications in the development of new antibiotics (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Synthetic Chemistry

Brodrick and Wibberley (1975) demonstrated that a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles, including ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride, could undergo condensation with various carbonyl compounds, highlighting its utility in synthetic chemistry (Brodrick & Wibberley, 1975).

Photophysical Properties

Bozkurt and Doğan (2018) studied the photophysical properties of a new 4-aza-indole derivative that includes this compound. The compound exhibited high fluorescence intensity and quantum yield in various solvents, suggesting its use in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Chemical Transformation

Harb et al. (1989) reported that ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which are structurally similar to this compound, could be converted into various derivatives, demonstrating the compound's versatility in chemical transformation processes (Harb, Hesien, Metwally, & Elnagdi, 1989).

Novel Dye Applications

The work of Bozkurt and Doğan (2018) on the photophysical properties of a 4-aza-indole derivative, which includes this compound, also suggests its potential use as a novel dye in various applications due to its unique photophysical behavior (Bozkurt & Doğan, 2018).

Mechanism of Action

While the specific mechanism of action for Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is not detailed in the retrieved sources, related pyrrolopyridine derivatives have been studied for their inhibitory activity against human neutrophil elastase, a target for the treatment of inflammatory diseases .

Safety and Hazards

The compound is associated with hazard statements H302-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

Future Directions

The future directions for the study and application of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and related compounds could involve further exploration of their biological activity. For instance, the discovery of orally bioavailable small-molecule inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold has been described .

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)9-5-7-6-11-4-3-8(7)12-9;/h3-6,12H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXMYSFSTRVCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-10-7
Record name 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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